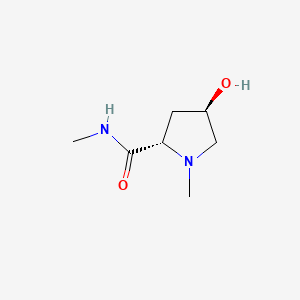
Solvent Blue 94
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solvent Blue 94 is a blue-colored solvent dye belonging to the anthraquinone class. It is known for its excellent light fastness, heat resistance, and resistance to water, alkali, and acid . This compound is widely used in various industries for coloring purposes, including printing inks, plastics, rubber, gasoline, oil, lubricants, wax, and candles .
Métodos De Preparación
The preparation of Solvent Blue 94 involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,4,6-trimethylaniline with 1,4-dihydroxy anthraquinone in the presence of boric acid and a catalyst. The reaction is carried out at a temperature of 125-130°C for 15-18 hours . The product is then cooled, segregated, and purified using methanol, followed by vacuum filtration, washing, and drying . This method is considered environment-friendly as it reduces waste discharge and improves the yield of the product .
Análisis De Reacciones Químicas
Solvent Blue 94 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Solvent Blue 94 into its leuco form, which can be further utilized in various applications.
Substitution: The anthraquinone structure allows for substitution reactions, where different substituents can be introduced to modify the dye’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Solvent Blue 94 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Solvent Blue 94 is used in medical diagnostics and research to stain tissues and cells for microscopic examination.
Mecanismo De Acción
The mechanism of action of Solvent Blue 94 involves its interaction with molecular targets through its anthraquinone structure. The dye binds to specific sites on molecules, leading to changes in their optical properties. This interaction is primarily driven by the dye’s ability to absorb and emit light at specific wavelengths, making it useful for various staining and coloring applications .
Comparación Con Compuestos Similares
Solvent Blue 94 can be compared with other similar anthraquinone dyes, such as Solvent Blue 104 and Solvent Blue 97. While all these dyes share similar chemical structures and properties, Solvent Blue 94 is unique in its superior light fastness and resistance to heat, water, alkali, and acid . This makes it particularly suitable for applications requiring high durability and stability.
Similar Compounds
- Solvent Blue 104
- Solvent Blue 97
- Solvent Blue 45
- Solvent Blue 58
These compounds are also used in various industrial and scientific applications, but Solvent Blue 94 stands out due to its enhanced performance characteristics .
Propiedades
Número CAS |
123515-19-5 |
|---|---|
Fórmula molecular |
C10H12BrN5NaO7P |
Peso molecular |
0 |
Sinónimos |
Solvent Blue 94 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



